

Application Notes and Protocols for Ethylammonium Bromide Surface Passivation of Perovskites

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Compound of Interest

Compound Name: *Ethylammonium*

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This document provides detailed application notes and protocols for the surface passivation of perovskite materials using **ethylammonium** bromide (EABr). The inclusion of EABr has been shown to improve the power conversion efficiency (PCE) and stability of perovskite solar cells by reducing surface defects and improving charge carrier dynamics.

Overview and Mechanism of Action

Ethylammonium bromide (EABr) is an organic ammonium salt that serves as an effective surface passivating agent for perovskite films. Its application, typically as a post-treatment step, addresses defects at the grain boundaries and on the surface of the 3D perovskite layer. The **ethylammonium** (EA⁺) cation can interact with undercoordinated lead and halide ions, mitigating non-radiative recombination pathways. Furthermore, the bromide (Br⁻) ion can partially substitute iodide ions in the perovskite lattice, which can favorably modulate the bandgap and improve crystal quality.

The passivation mechanism primarily involves the formation of a 2D perovskite-like capping layer or the incorporation of EA⁺ cations at the perovskite surface. This layer can enhance moisture stability and facilitate more efficient charge extraction. Studies have shown that EABr treatment can lead to the formation of highly (100)-oriented perovskite crystals, which is beneficial for charge transport.^{[1][2]}

Experimental Protocols

The following protocols are synthesized from multiple research sources to provide a comprehensive guide for fabricating and passivating perovskite solar cells with EABr.

Substrate Preparation and Electron Transport Layer (ETL) Deposition

- Substrate Cleaning:
 - Fluorine-doped tin oxide (FTO) coated glass substrates (15 mm × 15 mm) are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove organic residues and improve wettability.
- Compact TiO₂ (c-TiO₂) Layer Deposition:
 - A compact TiO₂ layer is deposited on the FTO substrate. One method involves spin-coating a 0.30 M solution of titanium diisopropoxide bis(acetylacetone) in 1-butanol at 2000 rpm for 30 s, followed by annealing at 550°C for 30 minutes.[3]
 - This process is typically repeated twice to ensure a pinhole-free layer.
- Mesoporous TiO₂ (m-TiO₂) Layer Deposition:
 - A TiO₂ paste is prepared by mixing TiO₂ powder with ultrapure water, acetylacetone, and Triton X-100.
 - The paste is spin-coated onto the c-TiO₂ layer at 5000 rpm for 30 s.
 - The substrate is then annealed at 120°C for 5 minutes and subsequently at 550°C for 30 minutes to form the mesoporous scaffold.[3]

Perovskite Layer Fabrication (with incorporated EABr)

This protocol describes the incorporation of EABr directly into the perovskite precursor solution.

- Perovskite Precursor Solution Preparation:
 - Prepare a stock solution of the desired perovskite precursor. For a standard MAPbI_3 perovskite, dissolve **methylammonium** iodide (MAI) and lead(II) chloride (PbCl_2) in a 3:1 molar ratio in N,N-dimethylformamide (DMF). For example, 190.7 mg of MAI and 111.2 mg of PbCl_2 in 500 μL of DMF.[3]
 - To this solution, add the desired amount of **ethylammonium** bromide (EABr) and, if applicable, other additives like potassium iodide (KI) or rubidium iodide (RbI). The concentration of EABr can be varied, for instance, up to 40% molar ratio with respect to the MA cation.[1]
- Perovskite Film Deposition:
 - Spin-coat the perovskite precursor solution onto the m-TiO₂/c-TiO₂/FTO substrate. A typical multi-step spin-coating process involves three cycles at 2000 rpm for 60 seconds. [3]
 - During the final spin-coating step, an anti-solvent dripping step can be employed. Several drops of a non-polar solvent like chlorobenzene are dispensed onto the spinning substrate to induce rapid crystallization and form a uniform film.
 - The substrate is then annealed on a hotplate. A typical annealing temperature is 190°C.[1]

EABr Surface Passivation (Post-Treatment)

This protocol details the application of EABr as a post-treatment to a pre-formed perovskite film.

- Perovskite Film Fabrication:
 - Fabricate the 3D perovskite film (e.g., MAPbI_3) using a standard one-step or two-step deposition method on the prepared ETL substrate.
- EABr Passivation Solution Preparation:
 - Prepare a dilute solution of EABr in a suitable solvent, typically isopropanol (IPA). A common concentration is around 1-2 mg/mL.

- EABr Passivation Treatment:
 - Spin-coat the EABr solution onto the cooled perovskite film. A typical spin-coating speed is 4000 rpm for 30 seconds.
 - Anneal the EABr-treated film at a moderate temperature, for example, 100°C for 10 minutes, to promote the interaction between EABr and the perovskite surface and remove any residual solvent.

Hole Transport Layer (HTL) and Electrode Deposition

- HTL Deposition:
 - Prepare a solution for the hole-transport layer. A standard spiro-OMeTAD solution consists of 72.3 mg of spiro-OMeTAD, 28.8 μ L of 4-tert-butylpyridine, and 17.5 μ L of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg Li-TFSI in 1 mL acetonitrile) in 1 mL of chlorobenzene.
 - Spin-coat the HTL solution onto the perovskite layer at 4000 rpm for 30 seconds.
- Electrode Deposition:
 - Finally, deposit a metal back contact, typically gold (Au) or silver (Ag), by thermal evaporation through a shadow mask to define the active area of the solar cell.

Data Presentation

The following tables summarize the quantitative data from various studies on the effect of EABr on perovskite solar cell performance.

Table 1: Photovoltaic Parameters of Perovskite Solar Cells with and without EABr Additive.

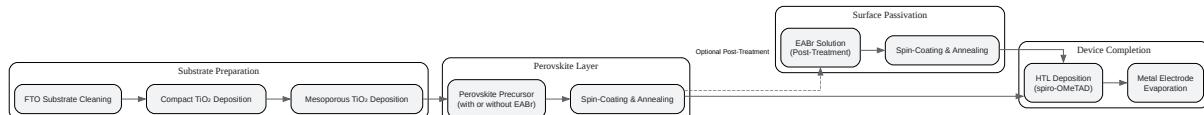
Perovskite Composition	Voc (V)	Jsc (mA/cm ²)	FF (%)	PCE (%)	Reference
MAPbI ₃ (Standard)	-	-	-	9.33	[1]
MA _{0.65} EA _{0.30} K _{0.05} PbI _{2.1} Br _{0.9}	0.942	21.0	-	12.88	[1]
Inverted PSC (Control)	-	-	-	20.41	[4]
Inverted PSC (EABr at bottom interface)	-	-	-	21.06	[4]

Table 2: Influence of EABr and other Additives on Perovskite Properties.

Additive(s)	Effect on Crystal Structure	Effect on Bandgap (Eg)	Impact on Stability	Reference
EABr and KI	Induces (100)-oriented cubic perovskite crystals	Increases Eg (from 1.340 eV to 1.377 eV for $\text{MA}_{0.625}\text{EA}_{0.25}\text{K}_{0.125}\text{PbI}_{2.5}\text{Br}_{0.5}$)	Stabilizes the perovskite crystal by reducing total energy	[1]
EABr and RbI	Promotes crystal growth	Reduces effective mass, improves carrier mobility	Lowers total energy, making the crystal more stable	[3]
EABr (bottom interface)	Reduces unreacted PbI_2 at the interface	Lifts the valence band maximum from -5.38 eV to -5.09 eV	-	[4]

Visualization

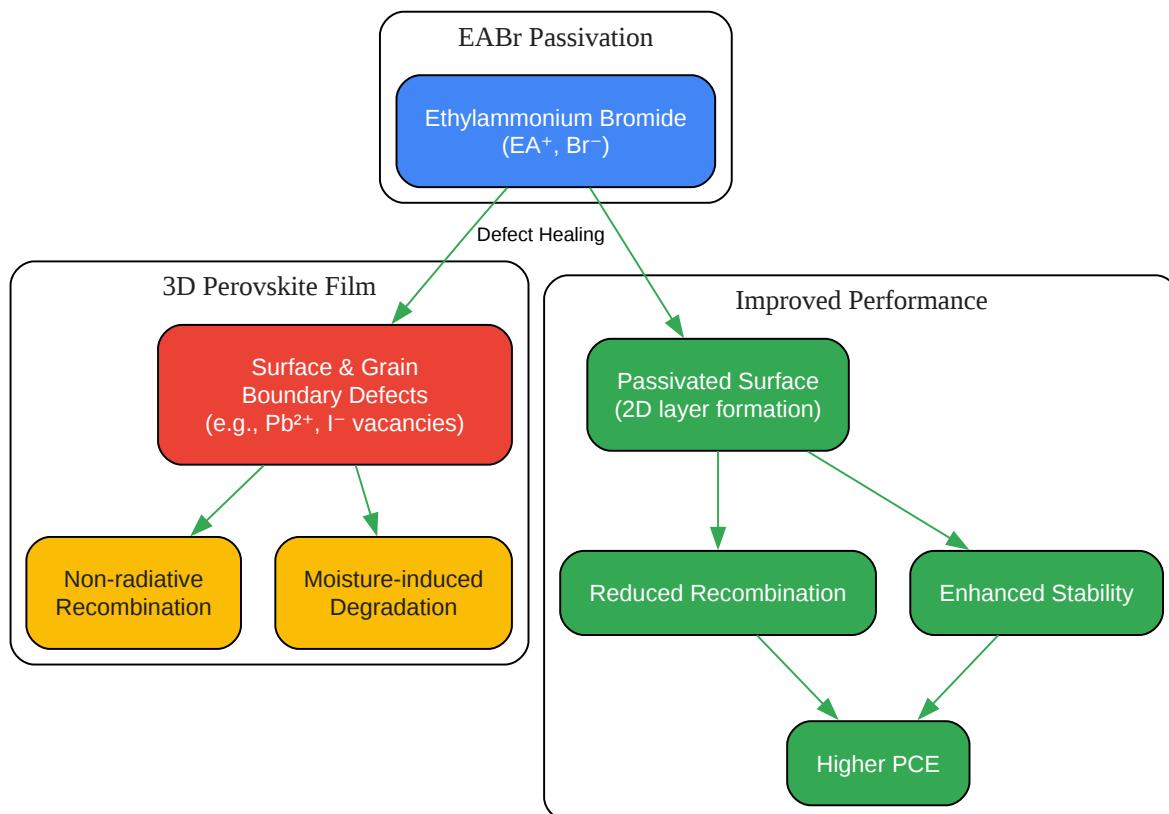
Experimental Workflow



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Caption: Experimental workflow for perovskite solar cell fabrication with EABr treatment.

Passivation Mechanism



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Caption: Logical flow of EABr passivation and its effects on perovskite film properties.

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